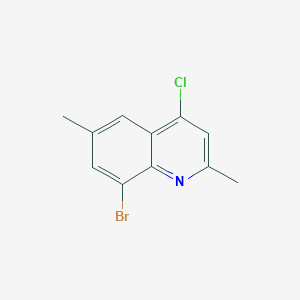

8-Bromo-4-chloro-2,6-dimethylquinoline

Description

The exact mass of the compound 8-Bromo-4-chloro-2,6-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Bromo-4-chloro-2,6-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-chloro-2,6-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-4-chloro-2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEXCBVAJCIAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656310 | |

| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156275-57-8 | |

| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1156275-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 8-Bromo-4-chloro-2,6-dimethylquinoline

An In-depth Technical Guide to the Synthesis and Properties of 8-Bromo-4-chloro-2,6-dimethylquinoline

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 8-bromo-4-chloro-2,6-dimethylquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry. Quinoline scaffolds are a cornerstone in the development of therapeutic agents due to their wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This guide details a proposed synthetic pathway, physicochemical properties, and potential research applications for the target compound, grounded in established chemical principles.

Proposed Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline

The synthesis of polysubstituted quinolines can be achieved through various established methodologies.[3][4] For the target compound, 8-bromo-4-chloro-2,6-dimethylquinoline, a logical and efficient synthetic approach is proposed, commencing with a substituted aniline and proceeding through a cyclization reaction to form the core quinoline structure, followed by halogenation. The proposed pathway leverages the principles of the Combes quinoline synthesis.

Synthetic Workflow Overview

The proposed synthesis is a multi-step process designed for efficiency and regiochemical control. The workflow begins with the bromination of a commercially available aniline, followed by a Combes-type reaction to construct the quinoline ring, and concludes with a chlorination step.

Caption: Proposed synthetic workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.

Detailed Experimental Protocol

The following protocol is a proposed methodology based on established chemical transformations for the synthesis of substituted quinolines.

Step 1: Synthesis of 8-Bromo-2,6-dimethylquinolin-4-ol via Combes Reaction

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4]

-

Materials: 2-Bromo-4-methylaniline, acetylacetone, concentrated sulfuric acid, ethanol, sodium hydroxide solution.

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-methylaniline (1.0 eq) in ethanol.

-

Add acetylacetone (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the Schiff base intermediate.

-

Slowly add concentrated sulfuric acid (5-10 eq) to the reaction mixture, keeping the temperature below 10 °C with an ice bath.

-

After the addition is complete, heat the mixture to 100 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate forms.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 8-bromo-2,6-dimethylquinolin-4-ol.

-

Step 2: Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation.

-

Materials: 8-Bromo-2,6-dimethylquinolin-4-ol, phosphorus oxychloride (POCl₃), dichloromethane (DCM), saturated sodium bicarbonate solution.

-

Procedure:

-

In a fume hood, add 8-bromo-2,6-dimethylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and dichloromethane.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 8-bromo-4-chloro-2,6-dimethylquinoline.

-

Physicochemical and Spectroscopic Properties

The properties of 8-bromo-4-chloro-2,6-dimethylquinoline are critical for its handling, characterization, and application in further research.

| Property | Data | Source |

| Molecular Formula | C₁₁H₉BrClN | [5][6] |

| Molecular Weight | 270.55 g/mol | [6] |

| Appearance | Predicted to be an off-white to yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | - |

| InChI | InChI=1S/C11H9BrClN/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3 | [5][7] |

| SMILES | CC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl | [5] |

| CAS Number | 1156275-57-8 | [6] |

Spectroscopic Data:

-

FTIR: An FTIR spectrum is available and can be accessed for compound characterization.[8]

-

Mass Spectrometry: The predicted monoisotopic mass is 268.9607 Da.[5]

Potential Applications in Drug Discovery and Development

The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[2][9] The specific substitution pattern of 8-bromo-4-chloro-2,6-dimethylquinoline suggests several potential areas of application.

Anticancer Research

Halogenated quinolines have been investigated for their anticancer properties. The chlorine at the 4-position and the bromine at the 8-position can influence the molecule's lipophilicity and its ability to interact with biological targets. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential cytotoxic activity against various cancer cell lines.

Antimicrobial and Antimalarial Agents

The 4-chloroquinoline moiety is a key feature of the antimalarial drug chloroquine.[2] While resistance to chloroquine is widespread, the development of new quinoline-based antimalarials is an active area of research. The unique substitution pattern of 8-bromo-4-chloro-2,6-dimethylquinoline makes it a candidate for investigation as a novel antimalarial or antibacterial agent.

Kinase Inhibitors

Substituted quinolines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The specific functional groups on this compound could be tailored to target the ATP-binding site of specific kinases.

Safety and Handling

8-Bromo-4-chloro-2,6-dimethylquinoline is classified as hazardous.[7]

-

Hazard Statements: H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life).

-

Precautionary Statements: P264, P270, P273, P301+P316, P321, P330, P405, P501.

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.com. Accessed January 20, 2026.

- Alfindee, M., Al-Salahi, R., El-Gamal, A., & Ali, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(24), 15475-15496.

- MDPI. (2023).

- Bentham Science. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(6), 434-456.

- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.com.

- Organic Chemistry Portal. Synthesis of quinolines. Organic-chemistry.org. Accessed January 20, 2026.

- National Institutes of Health. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6598.

- Slideshare. (2018).

- BenchChem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.com. Accessed January 20, 2026.

- BenchChem. 8-Bromo-4-chloro-2,6-dimethylquinoline. Benchchem.com. Accessed January 20, 2026.

- EvitaChem. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0. Evitachem.com. Accessed January 20, 2026.

- PubChemLite. 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). Pubchemlite.com. Accessed January 20, 2026.

- SpectraBase. 8-Bromo-4-chloro-2,6-dimethylquinoline. Spectrabase.com. Accessed January 20, 2026.

- Santa Cruz Biotechnology. 8-Bromo-4-chloro-2,6-dimethylquinoline | CAS 1156275-57-8. Scbt.com. Accessed January 20, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of 8-Bromo-4-chloro-2,6-dimethylquinoline in Medicinal Chemistry

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a wide array of therapeutic agents.[1] This technical guide delves into the untapped potential of a specific, functionalized derivative: 8-Bromo-4-chloro-2,6-dimethylquinoline. While direct research on this compound is nascent, a comprehensive analysis of its structural components allows for the formulation of strong hypotheses regarding its utility in drug discovery. By dissecting the roles of the 4-chloro, 8-bromo, and 2,6-dimethyl substitutions, we can project its potential applications, primarily in oncology and infectious diseases. This document provides a molecular profile, proposes plausible synthetic routes, outlines potential therapeutic targets, and furnishes detailed experimental workflows for screening and validation, serving as a foundational resource for researchers aiming to explore this promising chemical space.

The Quinoline Scaffold: A Foundation of Pharmacological Diversity

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a structural motif of immense significance in pharmaceutical sciences. Its derivatives have yielded a remarkable range of drugs with diverse pharmacological activities, including antimalarial (e.g., Chloroquine), anticancer (e.g., Camptothecin), antibacterial (e.g., Ciprofloxacin), and antihypertensive (e.g., Quinapril) properties.[2][3][4] The rigid, planar structure of the quinoline ring system provides an ideal framework for interacting with biological macromolecules, while its susceptibility to extensive functionalization allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[2] The strategic placement of substituents can drastically alter a molecule's biological activity, making each new derivative a unique candidate for drug discovery.

Molecular Profile and Structural Rationale of 8-Bromo-4-chloro-2,6-dimethylquinoline

The therapeutic potential of 8-Bromo-4-chloro-2,6-dimethylquinoline can be inferred by examining the established roles of its individual substituents within the broader class of quinoline-based agents.

Caption: Molecular structure of 8-Bromo-4-chloro-2,6-dimethylquinoline.

Structure-Activity Relationship (SAR) Insights:

| Substituent | Position | Known Contributions in Medicinal Chemistry | Potential Impact on Target Molecule |

| 4-Chloro | 4 | A critical pharmacophore in antimalarial drugs like chloroquine.[5] Acts as a good leaving group for nucleophilic substitution, enabling further derivatization.[6] | May confer antimalarial or antiparasitic activity. Provides a reactive handle for synthesizing compound libraries to explore SAR. |

| 8-Bromo | 8 | Halogen substitutions, particularly bromine, can enhance binding affinity through halogen bonding and increase lipophilicity, improving membrane permeability. Brominated quinolines have shown potent anticancer activity.[7][8] | Likely to enhance binding to target proteins (e.g., kinases, topoisomerases). May increase cell penetration and overall potency. |

| 2-Methyl | 2 | The methyl group can influence the planarity and electronic properties of the quinoline ring. It can provide beneficial steric interactions within a binding pocket and improve metabolic stability. | Can modulate binding orientation and selectivity for specific enzyme isoforms. May block sites of metabolism, prolonging the compound's half-life. |

| 6-Methyl | 6 | Similar to the 2-methyl group, this substitution increases lipophilicity. The 2,6-dimethylquinoline core is a recognized building block in pharmaceutical synthesis.[9][10] | Enhances overall lipophilicity, potentially improving oral bioavailability. Contributes to the overall shape and electronic profile of the molecule. |

Collectively, the combination of these functional groups suggests a molecule with significant potential as an anticancer or antimicrobial agent, with a chemical structure amenable to further optimization.

Plausible Synthetic Pathways

While a specific synthesis for 8-Bromo-4-chloro-2,6-dimethylquinoline is not prominently documented, a robust and logical pathway can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by sequential halogenations.[11]

Caption: Proposed three-step synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)

-

Rationale: This classic reaction is a reliable method for constructing the 4-hydroxyquinoline core, which is a versatile precursor for subsequent chlorination.[11]

-

Procedure:

-

Combine equimolar amounts of 4-methylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

-

Heat the mixture to 130-140°C for 2 hours to form the anilinomethylenemalonate intermediate, typically monitored by the evolution of ethanol.

-

Add the intermediate to a high-boiling point solvent (e.g., diphenyl ether) and heat to ~250°C to induce thermal cyclization.

-

Cool the reaction mixture and triturate with hexane to precipitate the crude product.

-

Recrystallize the solid from ethanol or a similar solvent to yield pure 2,6-dimethylquinolin-4-ol.

-

Step 2: Synthesis of 4-Chloro-2,6-dimethylquinoline

-

Rationale: The conversion of the 4-hydroxyl group to a chloro group is a critical activation step. The resulting 4-chloroquinoline is both a key pharmacophore and a reactive intermediate for further derivatization.[6]

-

Procedure:

-

Suspend 2,6-dimethylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter, wash with water, and dry the solid. Purify by column chromatography or recrystallization to obtain 4-chloro-2,6-dimethylquinoline.

-

Step 3: Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline

-

Rationale: Electrophilic bromination of the quinoline ring is required. The directing effects of the existing substituents (activating methyl group vs. deactivating chloro group and pyridine ring) favor substitution on the benzene ring. Using a strong acid medium protonates the ring nitrogen, further deactivating the pyridine ring and enhancing selectivity for the 8-position.

-

Procedure:

-

Dissolve 4-chloro-2,6-dimethylquinoline in concentrated sulfuric acid at 0°C.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture onto ice and neutralize with a base to precipitate the crude product.

-

Filter the solid and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product, 8-Bromo-4-chloro-2,6-dimethylquinoline.

-

Potential Therapeutic Applications & Screening Protocols

Based on the SAR analysis, two primary therapeutic areas are hypothesized for this molecule: oncology and infectious diseases.

Anticancer Activity

Many substituted quinolines exert their anticancer effects by inhibiting key enzymes involved in DNA replication and cell signaling.[8] The presence of bromine and chlorine on the scaffold strongly suggests potential as an anticancer agent.[7][12]

Hypothesized Mechanism of Action: Topoisomerase I Inhibition

-

Rationale: Bromo-substituted quinolines have been identified as inhibitors of Topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication.[7][13] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. The planar quinoline core can intercalate into DNA, while the substituents interact with the enzyme-DNA complex.

-

Protocol: In Vitro Topoisomerase I Inhibition Assay

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human Topoisomerase I enzyme, and reaction buffer.

-

Add varying concentrations of 8-Bromo-4-chloro-2,6-dimethylquinoline to the reaction tubes. Include a negative control (DMSO vehicle) and a positive control (e.g., Camptothecin).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (containing SDS and proteinase K).

-

Analyze the DNA topology (supercoiled vs. relaxed) using agarose gel electrophoresis. Inhibition is observed as a dose-dependent retention of the supercoiled DNA form.

-

Antiparasitic Activity (Antimalarial)

The 4-chloroquinoline scaffold is the hallmark of highly successful antimalarial drugs.[4][5]

Hypothesized Mechanism of Action: Inhibition of Heme Polymerization

-

Rationale: In the malaria parasite Plasmodium falciparum, the detoxification of heme (a byproduct of hemoglobin digestion) into hemozoin is an essential survival mechanism. Chloroquine and other 4-aminoquinolines are believed to accumulate in the parasite's digestive vacuole and cap the growing hemozoin crystal, leading to a buildup of toxic free heme. The 4-chloro group on our target molecule suggests it could serve as a precursor to 4-amino derivatives with similar activity.

-

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

-

Culture a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes.

-

Prepare a 96-well plate with serial dilutions of the test compound. Include negative (vehicle) and positive (Chloroquine) controls.

-

Add the parasitized erythrocytes to the plate and incubate for 72 hours under standard culture conditions.

-

Lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasitic DNA.

-

Measure fluorescence using a plate reader. The reduction in fluorescence compared to the control indicates parasite growth inhibition. Calculate the IC₅₀ value from the dose-response curve.

-

Integrated Screening Workflow

A logical, tiered approach is essential to efficiently evaluate the therapeutic potential of 8-Bromo-4-chloro-2,6-dimethylquinoline.

Caption: A tiered experimental workflow for evaluating the therapeutic potential of the title compound.

Conclusion and Future Directions

8-Bromo-4-chloro-2,6-dimethylquinoline represents a molecule of significant, albeit unexplored, potential in medicinal chemistry. By leveraging structure-activity relationship data from its constituent fragments, strong, testable hypotheses can be formulated for its use as an anticancer or antiparasitic agent. The proposed synthetic and screening protocols in this guide provide a clear and actionable framework for researchers to begin this exploration. Future work should focus on the synthesis of this compound, validation of its activity in the proposed primary assays, and, if successful, elucidation of its precise mechanism of action. Subsequent lead optimization, focusing on modifying the 4-position to improve potency and drug-like properties, could pave the way for a new class of quinoline-based therapeutics.

References

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Available at: [Link]

-

Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4934. Available at: [Link]

-

Patel, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17766-17791. Available at: [Link]

-

Yi, K., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337-41. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Substituted Quinolines with various based promising anticancer and antibacterial agents. Available at: [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (2024). 2,4-dimethylquinoline. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction. Available at: [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Available at: [Link]

-

Saadeh, H.A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

-

PubMed. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Available at: [Link]

-

ResearchGate. (2024). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

-

PubChemLite. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Ökten, S., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(2), 197-205. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 8-Bromo-4-chloro-2,6-dimethylquinoline

Foreword: The Structural Imperative in Modern Chemistry

For researchers, scientists, and professionals vested in the intricate world of drug development and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent investigations are built. 8-Bromo-4-chloro-2,6-dimethylquinoline, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The precise arrangement of its constituent atoms dictates its reactivity, biological activity, and overall utility. This guide provides a comprehensive exploration of the spectroscopic techniques employed to elucidate and confirm the structure of this compound, blending established experimental data with predictive analysis to offer a holistic and practical understanding.

The Compound of Interest: 8-Bromo-4-chloro-2,6-dimethylquinoline

8-Bromo-4-chloro-2,6-dimethylquinoline (CAS Number: 1156275-57-8) is a halogenated and methylated quinoline derivative.[1][2] The quinoline core, a fused benzene and pyridine ring system, is a prevalent scaffold in numerous pharmacologically active molecules. The introduction of bromo, chloro, and dimethyl substituents at specific positions creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure:

Caption: Molecular structure of 8-Bromo-4-chloro-2,6-dimethylquinoline.

Synthetic Context: A Plausible Pathway

Understanding the synthetic route to 8-Bromo-4-chloro-2,6-dimethylquinoline is crucial for anticipating potential impurities and for appreciating the necessity of rigorous spectroscopic confirmation. A common approach to substituted quinolines involves the cyclization of an aniline precursor. For this specific molecule, a plausible synthesis could involve a multi-step process starting from a substituted aniline, followed by cyclization, chlorination, and bromination. Each of these steps requires careful control to ensure the desired regioselectivity, and the final product must be thoroughly characterized to confirm the correct placement of the substituents.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Experimental Data:

An experimental Fourier-Transform Infrared (FTIR) spectrum for 8-Bromo-4-chloro-2,6-dimethylquinoline is available.[1]

Interpretation:

The FTIR spectrum of 8-Bromo-4-chloro-2,6-dimethylquinoline is expected to exhibit several key absorption bands that are characteristic of its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H stretching |

| ~2920 | Medium-Weak | Aliphatic C-H stretching (from methyl groups) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching vibrations of the quinoline ring |

| ~1450 | Medium | C-H bending of the methyl groups |

| ~1100 | Strong | C-Cl stretching |

| Below 1000 | Strong | C-Br stretching and aromatic C-H out-of-plane bending |

The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to this molecule and can be used for definitive identification by comparison with a reference spectrum.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | C2-CH₃ |

| ~2.6 | Singlet | 3H | C6-CH₃ |

| ~7.3 | Singlet | 1H | H3 |

| ~7.5 | Singlet | 1H | H5 |

| ~7.8 | Singlet | 1H | H7 |

Rationale behind Predictions:

-

Methyl Protons: The two methyl groups are in different electronic environments and are expected to appear as sharp singlets in the aliphatic region.

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7-9 ppm). The electron-withdrawing nature of the nitrogen atom and the halogen substituents will influence their chemical shifts. The absence of adjacent protons for H3, H5, and H7 will likely result in singlets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~20-25 | C2-CH₃ and C6-CH₃ |

| ~120-150 | Aromatic and Heteroaromatic Carbons |

Diagram of Predicted NMR Environments:

Caption: Distinct proton and carbon environments in 8-Bromo-4-chloro-2,6-dimethylquinoline.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.[13][14][15][16]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉BrClN). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 269 (for ⁷⁹Br and ³⁵Cl) and 271 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 273 (for ⁸¹Br and ³⁷Cl). The predicted monoisotopic mass is 268.9607 Da.[17]

-

Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of substituents and cleavage of the quinoline ring.

Proposed Fragmentation Pathway:

Caption: Proposed major fragmentation pathways for 8-Bromo-4-chloro-2,6-dimethylquinoline.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The absorption maxima (λ_max) are influenced by the substituents on the ring.[18] Halogen substituents can cause a bathochromic (red) shift in the absorption bands.[19] The spectrum of 8-Bromo-4-chloro-2,6-dimethylquinoline is expected to show characteristic absorption bands in the UV region, likely with multiple peaks corresponding to π → π* transitions of the aromatic system.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 8-Bromo-4-chloro-2,6-dimethylquinoline is a synergistic process where each spectroscopic technique provides a piece of the puzzle.

Caption: Workflow for the integrated spectroscopic confirmation of the target compound.

Conclusion: A Framework for Structural Validation

This guide has provided a comprehensive overview of the spectroscopic characterization of 8-Bromo-4-chloro-2,6-dimethylquinoline. By integrating available experimental data with predictive analyses based on established spectroscopic principles, we have constructed a robust framework for the structural validation of this and similar quinoline derivatives. For researchers in the field, this multi-faceted approach underscores the importance of a holistic analytical strategy to ensure the scientific integrity of their work.

References

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

Innovatech Labs. (2021, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

-

ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Bromo-4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. azooptics.com [azooptics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 18. researchgate.net [researchgate.net]

- 19. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study [mdpi.com]

Introduction: The Strategic Importance of 8-Bromo-4-chloro-2,6-dimethylquinoline

An In-depth Technical Guide to the Reactivity of 8-Bromo-4-chloro-2,6-dimethylquinoline

8-Bromo-4-chloro-2,6-dimethylquinoline is a halogen-substituted heterocyclic compound belonging to the quinoline family.[1] Its structure, featuring a fused benzene and pyridine ring system, is a cornerstone in medicinal chemistry.[1][2] The quinoline scaffold is prevalent in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]

The specific substitution pattern of 8-Bromo-4-chloro-2,6-dimethylquinoline makes it a particularly valuable and versatile intermediate in synthetic organic chemistry.[1] The molecule possesses two distinct and orthogonally reactive halogen atoms: a chlorine atom at the 4-position and a bromine atom at the 8-position. This differential reactivity allows for selective, stepwise functionalization, enabling the strategic construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's synthesis, a detailed exploration of its reactivity at key positions, and practical, field-proven protocols for its derivatization.

Plausible Synthetic Pathway

The synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline can be achieved through a multi-step sequence, beginning with the construction of the quinoline core, followed by sequential halogenation steps. A logical and efficient approach is outlined below, based on established methodologies for analogous structures.[7]

Caption: Proposed synthetic workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.

Analysis of Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of 8-Bromo-4-chloro-2,6-dimethylquinoline stems from the distinct reactivity of its two halogen substituents. The electronic environment of the quinoline ring system dictates that the C4-chloro and C8-bromo positions are susceptible to different classes of reactions, enabling selective manipulation.

High Reactivity at the C4-Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr).[8][9] This heightened reactivity is a direct consequence of the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[10][11] This makes the C4-carbon an excellent electrophilic site for a wide range of nucleophiles.

Common nucleophilic displacement reactions at this position include:

-

Amination: Reaction with primary or secondary amines to yield 4-aminoquinoline derivatives.[9]

-

Alkoxylation/Aryloxylation: Displacement by alkoxides or phenoxides to form 4-ether linkages.

-

Thiolation: Reaction with thiols to produce 4-thioether derivatives.[8]

-

Azidation: Substitution with sodium azide to introduce an azido group, a versatile precursor for other functionalities.[12]

Caption: Generalized SNAr mechanism at the C4-position of the quinoline core.

Selective Reactivity at the C8-Position: Palladium-Catalyzed Cross-Coupling

In contrast to the C4-chloro group, the C8-bromo group, situated on the carbocyclic (benzene) portion of the quinoline, is relatively unreactive towards SNAr. Its synthetic value is unlocked through transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting the C8-bromo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13][14][15] This reaction is instrumental for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl moieties, significantly increasing molecular complexity.[1][16]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling the C8-bromo position with a primary or secondary amine.[17][18][19] This reaction has largely superseded harsher classical methods for synthesizing aryl amines. It is a cornerstone of drug discovery, as the introduction of diverse amino groups is a common strategy for modulating the pharmacological properties of lead compounds.[20][21]

Quantitative Reactivity Summary

| Position | Halogen | Primary Reaction Type | Key Reagents | Bond Formed |

| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | C-N, C-O, C-S |

| C8 | Bromine | Pd-Catalyzed Cross-Coupling | Boronic Acids (Suzuki) | C-C |

| C8 | Bromine | Pd-Catalyzed Cross-Coupling | Amines (Buchwald-Hartwig) | C-N |

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at C4

-

Reaction Setup: To a solution of 8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere (e.g., Nitrogen or Argon) for 2-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-substituted quinoline derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C8

-

Reaction Setup: In a reaction vessel, combine 8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).[22]

-

Solvent and Degassing: Add a mixture of solvents (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). The mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction Conditions: The reaction is heated to reflux (typically 80-110 °C) under an inert atmosphere for 4-18 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The mixture is cooled, filtered through a pad of Celite to remove the catalyst, and the filtrate is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried, and concentrated.

-

Purification: The residue is purified by flash column chromatography to yield the C8-arylated or C8-vinylated product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination at C8

-

Reaction Setup: To an oven-dried reaction flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq.).[20]

-

Addition of Reagents: Add 8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 eq.) and the desired amine (1.1-1.3 eq.). The flask is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., Toluene or Dioxane) is then added.

-

Reaction Conditions: The mixture is heated to 80-110 °C for 6-24 hours, with progress monitored by LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude material is purified by flash chromatography to isolate the desired 8-aminoquinoline derivative.

Conclusion: A Versatile Scaffold for Innovation

8-Bromo-4-chloro-2,6-dimethylquinoline is more than a mere chemical intermediate; it is a strategically designed scaffold that offers chemists precise control over molecular derivatization. The orthogonal reactivity of the C4-chloro and C8-bromo positions provides a reliable and powerful platform for generating diverse libraries of novel compounds. This inherent chemical logic makes it an invaluable tool for professionals in drug discovery and materials science, enabling the rapid exploration of chemical space and the development of next-generation therapeutic agents and functional materials.[1][23]

References

-

El-Sayed, A. A., & Abdel-Ghany, H. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

Vennerstrom, J. L., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie. [Link]

-

Romero, J. A. R., & Delgado, J. L. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

-

Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

Abdel-Megeid, F. M. E., et al. (1994). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Heteroatom Chemistry. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry. [Link]

-

Goj, O., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

Various Authors. (2019). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Kumar, S., et al. (2020). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

-

Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. [Link]

-

PubChem. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate. [Link]

-

Cernoch, P., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 2. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. scispace.com [scispace.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

- 22. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 23. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromo-4-chloro-2,6-dimethylquinoline: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Core in Medicinal Chemistry and the Strategic Importance of 8-Bromo-4-chloro-2,6-dimethylquinoline

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold" for engaging with a diverse range of biological targets.[1] From the historical significance of quinine in treating malaria to the modern application of quinoline-based kinase inhibitors in oncology, this scaffold continues to be a fertile ground for drug discovery.[2]

This technical guide focuses on a specific, highly functionalized quinoline derivative: 8-Bromo-4-chloro-2,6-dimethylquinoline . The strategic placement of its substituents—a bromine atom at the 8-position, a chlorine atom at the 4-position, and methyl groups at the 2- and 6-positions—creates a molecule with significant potential for the development of novel therapeutics. The halogen atoms at the 4- and 8-positions provide reactive handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl groups can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity.

This guide will provide a comprehensive overview of the synthesis, potential biological applications, and key experimental protocols for leveraging 8-bromo-4-chloro-2,6-dimethylquinoline as a starting point for drug discovery programs, particularly in the fields of oncology and infectious diseases.

Chemical Properties and Synthesis Strategies

The molecular structure of 8-bromo-4-chloro-2,6-dimethylquinoline offers distinct advantages for chemical diversification. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 8-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential modifications of the quinoline core.

Proposed Synthetic Pathway

A plausible synthetic route to 8-bromo-4-chloro-2,6-dimethylquinoline can be envisioned through a multi-step process, likely commencing with a substituted aniline. A generalized approach, based on established quinoline synthesis methodologies such as the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by halogenation steps, is outlined below.

Caption: A generalized synthetic workflow for 8-bromo-4-chloro-2,6-dimethylquinoline.

Detailed Experimental Protocol: Synthesis of the Quinoline Core (Illustrative)

The following protocol is an illustrative example for the synthesis of a related quinoline core, which can be adapted for the target molecule.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq), an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 2.5 eq), and an oxidizing agent (e.g., arsenic pentoxide or iodine) in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate solution). The crude product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.

Potential Biological Targets and Therapeutic Areas

The structural features of 8-bromo-4-chloro-2,6-dimethylquinoline suggest its potential as a scaffold for developing inhibitors of several important biological targets.

Protein Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[3] Many FDA-approved kinase inhibitors, such as bosutinib and cabozantinib, feature a quinoline core.[3] The 4-aminoquinoline derivatives, in particular, have shown significant promise as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[4] The 4-chloro position of 8-bromo-4-chloro-2,6-dimethylquinoline is an ideal site for introducing various amine-containing side chains to target the ATP-binding pocket of these kinases.

Caption: A simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases by a quinoline derivative.

Anticancer Activity

Beyond kinase inhibition, quinoline derivatives have demonstrated anticancer activity through various other mechanisms, including topoisomerase inhibition and disruption of tubulin polymerization.[2][5] The planar aromatic system of the quinoline ring can intercalate into DNA, while various substituents can interact with the active sites of enzymes crucial for cancer cell survival. The presence of bromine and chlorine atoms on the 8-bromo-4-chloro-2,6-dimethylquinoline scaffold can contribute to its cytotoxic potential.[6]

Antimicrobial and Antifungal Potential

The quinoline scaffold is also present in several antimicrobial and antifungal agents.[7][8] Halogenated quinolines, in particular, have shown promising activity against a range of pathogens. The lipophilicity and electronic properties conferred by the bromo and chloro substituents of 8-bromo-4-chloro-2,6-dimethylquinoline may enhance its ability to penetrate microbial cell membranes and interact with essential enzymes.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The 8-bromo-4-chloro-2,6-dimethylquinoline scaffold provides two primary points for diversification to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

-

Modification at the 4-position: The 4-chloro group can be readily displaced by a variety of nucleophiles, particularly amines, to generate a library of 4-aminoquinoline derivatives.[4] The nature of the substituent at this position can significantly impact target binding and cellular activity.

-

Modification at the 8-position: The 8-bromo position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of the molecule's properties.

Illustrative Data for Related Quinoline Derivatives

While specific data for 8-bromo-4-chloro-2,6-dimethylquinoline is not extensively available, the following table presents hypothetical IC50 values for a series of 4-amino-8-bromo-2,6-dimethylquinoline derivatives against a generic kinase, illustrating a potential SAR study.

| Compound ID | R-group at 4-position | Kinase IC50 (nM) |

| Lead-01 | -NH-(4-methoxyphenyl) | 150 |

| Lead-02 | -NH-(3-chloro-4-fluorophenyl) | 25 |

| Lead-03 | -NH-(pyridin-4-yl) | 75 |

| Lead-04 | -N(CH3)-(4-methoxyphenyl) | > 500 |

| Lead-05 | -piperazin-1-yl | 200 |

This data is illustrative and intended to demonstrate a hypothetical SAR trend.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or radioactivity).

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

8-Bromo-4-chloro-2,6-dimethylquinoline represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic substitution pattern provides multiple avenues for chemical modification, allowing for the systematic optimization of biological activity and pharmacokinetic properties. The established importance of the quinoline core in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents, provides a strong rationale for the exploration of this compound.

Future research efforts should focus on the efficient synthesis of 8-bromo-4-chloro-2,6-dimethylquinoline and the generation of a diverse library of derivatives through modifications at the 4- and 8-positions. Comprehensive biological evaluation of these compounds against a panel of cancer cell lines and relevant molecular targets, such as protein kinases, will be crucial for identifying lead candidates. Further optimization of these leads through iterative cycles of design, synthesis, and biological testing holds the potential to deliver novel drug candidates with improved efficacy and safety profiles.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 613-620. Retrieved from [Link]

-

Anju, V. R., & Shaji, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Retrieved from [Link]

- Perchellet, E. M., et al. (2010). Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines in vitro. International Journal of Oncology, 36(3), 673-688. DOI: 10.3892/ijo_00000543

- Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2827. DOI: 10.3390/molecules24152827

- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. DOI: 10.1039/D4MD00331J

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

-

Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 7(3), 194-204. Retrieved from [Link]

- Kumar, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure, 1232, 129933. DOI: 10.1016/j.molstruc.2021.129933

- Das, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21953-21980. DOI: 10.1039/D0RA03763J

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]

- Chen, Y.-L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1989. DOI: 10.3390/molecules27061989

- Li, J., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 70, 128877. DOI: 10.1016/j.bmcl.2022.128877

- El-Sayed, M. A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(1), 330. DOI: 10.3390/molecules28010330

- Potočňák, I., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 27(23), 8251. DOI: 10.3390/molecules27238251

- Sharma, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1232, 129933. DOI: 10.1016/j.molstruc.2021.129933

-

Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

- Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(1), 1046-1060. DOI: 10.1021/acsomega.2c06782

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Core Mechanisms of Quinoline-Based Drugs: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a remarkable breadth of therapeutic agents. From the century-old fight against malaria to the modern frontiers of oncology and infectious diseases, quinoline-based drugs have demonstrated profound and diverse pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action underpinning the efficacy of these versatile compounds. We will dissect the molecular interactions and cellular consequences of quinoline drugs in their roles as antimalarial, antibacterial, anticancer, and antiviral agents. This guide is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of established knowledge but also field-proven insights into the experimental methodologies used to elucidate these mechanisms. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as an authoritative resource for the rational design and development of next-generation quinoline-based therapeutics.

Introduction: The Enduring Versatility of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. Its rigid, aromatic nature provides a robust framework for the presentation of various pharmacophoric groups, allowing for a fine-tuning of its physicochemical and biological properties. This inherent versatility has led to the development of a wide array of drugs with distinct therapeutic applications. This guide will navigate through the primary mechanisms of action that define the major classes of quinoline-based drugs, providing a deep dive into their molecular targets and the experimental evidence that substantiates our current understanding.

Antimalarial Quinolines: Disrupting Heme Detoxification

The global battle against malaria has been significantly shaped by quinoline-containing drugs. Their primary site of action is the food vacuole of the intraerythrocytic stage of the Plasmodium parasite, a highly acidic organelle where the parasite digests host hemoglobin.

Mechanism of Action: Inhibition of Hemozoin Formation

During hemoglobin digestion, the parasite releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, inert crystalline substance called hemozoin, which is structurally identical to β-hematin.[1][2] The 4-aminoquinoline drugs, most notably chloroquine, are weak bases that accumulate to high concentrations within the acidic food vacuole.[3][4] Once inside, they are protonated and become trapped.

The core mechanism of action of chloroquine and related compounds is the inhibition of this crucial hemozoin formation process.[5][6] These drugs are thought to cap the growing hemozoin crystal, preventing further polymerization.[7] This leads to the accumulation of toxic free heme, which in turn causes oxidative damage to parasite membranes and other essential biomolecules, ultimately leading to parasite death.[8][9]

Experimental Protocol: In Vitro β-Hematin (Hemozoin) Inhibition Assay

This spectrophotometric assay is a cornerstone for screening and characterizing potential antimalarial compounds that target heme detoxification.[10][11]

Rationale: This assay mimics the physiological process of hemozoin formation in a cell-free system. The inhibition of β-hematin formation is quantified by measuring the amount of monomeric heme remaining in the solution after the reaction.

Step-by-Step Methodology: [12][13]

-

Preparation of Reagents:

-

Hemin Stock Solution: Prepare a 2 mM solution of hemin in dimethyl sulfoxide (DMSO).

-

Acetate Buffer: Prepare a 0.5 M sodium acetate buffer, pH 5.0.

-

Test Compounds: Prepare stock solutions of the quinoline derivatives in DMSO.

-

Washing Solution 1: 0.1 M Tris-HCl, 2.5% (w/v) SDS, pH 7.5.

-

Washing Solution 2: 0.1 M Sodium bicarbonate, pH 9.0.

-

Solubilizing Solution: 20 mM NaOH with 2% (w/v) SDS.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the hemin stock solution to each well.

-

Add 5 µL of the test compound at various concentrations (a dilution series is recommended). Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding 45 µL of the acetate buffer to each well.

-

Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.

-

-

Quantification:

-

Centrifuge the plate at 4,000 rpm for 15 minutes.

-

Carefully remove the supernatant.

-

Wash the pellet sequentially with 200 µL of Washing Solution 1 and then 200 µL of Washing Solution 2 to remove unreacted heme and heme aggregates.[10][12] Centrifuge and discard the supernatant after each wash.

-

Dissolve the final β-hematin pellet in 200 µL of the Solubilizing Solution.

-

Measure the absorbance at 405 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits β-hematin formation by 50%.

-

Primaquine: A Divergent Mechanism

Unlike the 4-aminoquinolines, the 8-aminoquinoline primaquine is effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[15] Its mechanism is not fully elucidated but is believed to involve metabolic activation by host enzymes (like CYP2D6) into electrophilic intermediates that generate reactive oxygen species (ROS).[16][17] This oxidative stress disrupts the parasite's mitochondrial function and other cellular processes.[17][18]

Antibacterial Quinolones (Fluoroquinolones): Targeting DNA Replication

The fluoroquinolones are a major class of broad-spectrum synthetic antibiotics that directly inhibit bacterial DNA synthesis.[13][19]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[20][21] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[14]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for initiating DNA replication.[22]

-

Topoisomerase IV: Primarily responsible for decatenating (unlinking) the daughter chromosomes after replication.[21]

Fluoroquinolones bind to the enzyme-DNA complex, forming a ternary complex that stabilizes the transient double-strand breaks generated by the enzymes.[23] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the stalling of replication forks, which is ultimately bactericidal.[19][24] The specific primary target can vary between bacterial species; DNA gyrase is often the primary target in Gram-negative bacteria, while topoisomerase IV is typically the primary target in Gram-positive bacteria.[21][25]

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay is used to determine the inhibitory activity of compounds against topoisomerase II enzymes like DNA gyrase and topoisomerase IV.[17][26]

Rationale: Kinetoplast DNA (kDNA) is a network of interlocked circular DNA molecules. Topoisomerase II can decatenate this network into individual minicircles. The inhibition of this activity can be visualized by agarose gel electrophoresis, as the catenated kDNA remains in the well while the decatenated products migrate into the gel.[17]

Step-by-Step Methodology: [27]

-

Preparation of Reagents:

-

Assay Buffer (5X): A typical buffer contains Tris-HCl, KCl, MgCl₂, DTT, and ATP.

-